Sparfosic acid (trisodium)
Overview
Description
Sparfosic acid (trisodium) is a potent inhibitor of aspartate transcarbamoyl transferase, an enzyme that catalyzes the second step of de novo pyrimidine biosynthesis . This compound is known for its anti-tumor and anti-metabolite activities . It is a solid compound belonging to the n-acyl-alpha amino acids, which contain an alpha amino acid bearing an acyl group at the terminal nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sparfosic acid (trisodium) can be synthesized through a two-step procedure. The first step involves the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions to form N-(phosphonoacetyl)-L-aspartic acid. The second step involves the neutralization of this intermediate with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: In industrial settings, the production of sparfosic acid (trisodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Sparfosic acid (trisodium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complex formation with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents such as sodium hydroxide or other strong bases.
Complex Formation: Metal ions like calcium or magnesium can form complexes with sparfosic acid (trisodium) under specific conditions.
Major Products: The major products formed from these reactions include various metal complexes and substituted derivatives of sparfosic acid (trisodium) .
Scientific Research Applications
Sparfosic acid (trisodium) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly aspartate transcarbamoyl transferase.
Medicine: Sparfosic acid (trisodium) has shown potential in cancer research due to its anti-tumor properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Sparfosic acid (trisodium) exerts its effects by inhibiting aspartate transcarbamoyl transferase, an enzyme involved in pyrimidine biosynthesis . This inhibition disrupts the synthesis of pyrimidine nucleotides, leading to the accumulation of cells in the S phase and activation of apoptotic pathways . The molecular targets include the aspartate carbamoyltransferase catalytic chain and CAD protein .
Comparison with Similar Compounds
- N-(Phosphonacetyl)-L-aspartic acid
- Phosphonoacetyl-L-aspartic acid
- N-phosphonacetyl-L-aspartic acid
Comparison: Sparfosic acid (trisodium) is unique due to its trisodium salt form, which provides better water solubility and stability compared to its free acid form . This makes it more suitable for various applications, particularly in aqueous environments.
Properties
IUPAC Name |
trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLUEGVLTGGBIX-LHWPGRLPSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NNa3O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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